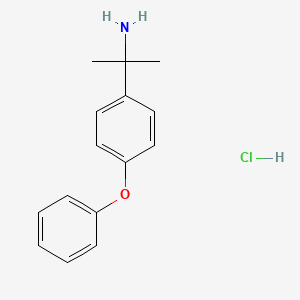
3-Hydroxypropyl hydrogen (2-nitrophenyl)boronate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitrophenylboronic acid-1,3-propanediol ester is a boronic ester derivative that has gained attention in organic synthesis and various scientific research fields. Boronic esters are known for their versatility and stability, making them valuable intermediates in chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitrophenylboronic acid-1,3-propanediol ester typically involves the reaction of 2-nitrophenylboronic acid with 1,3-propanediol. The reaction is usually carried out under mild conditions, often in the presence of a catalyst to facilitate the esterification process. Common solvents used in this reaction include tetrahydrofuran (THF) and dichloromethane (DCM), with reaction temperatures ranging from room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production of boronic esters, including 2-Nitrophenylboronic acid-1,3-propanediol ester, often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent production. The use of recyclable catalysts and solvents is also common in industrial settings to minimize waste and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
2-Nitrophenylboronic acid-1,3-propanediol ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in different functionalized boronic esters.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperatures ranging from ambient to elevated, and solvents such as ethanol, methanol, and acetonitrile being commonly used .
Major Products Formed
The major products formed from these reactions include aminophenylboronic esters, oxidized boronic acids, and various substituted boronic esters. These products are valuable intermediates in further synthetic applications and industrial processes .
Wissenschaftliche Forschungsanwendungen
2-Nitrophenylboronic acid-1,3-propanediol ester has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Nitrophenylboronic acid-1,3-propanediol ester involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions and biological applications. The compound can interact with molecular targets such as enzymes, where it acts as an inhibitor by binding to active sites and blocking substrate access .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid esters: These compounds share similar reactivity and applications but lack the nitro group, which imparts unique properties to 2-Nitrophenylboronic acid-1,3-propanediol ester.
Pinacol boronic esters: Known for their stability and use in organic synthesis, pinacol boronic esters are similar but differ in their structural framework.
Aminophenylboronic acid esters: These esters are derived from the reduction of nitrophenylboronic esters and have applications in medicinal chemistry.
Uniqueness
The presence of the nitro group in 2-Nitrophenylboronic acid-1,3-propanediol ester makes it unique, as it provides additional reactivity and functionalization options. This allows for the synthesis of a broader range of derivatives and enhances its utility in various research and industrial applications .
Eigenschaften
Molekularformel |
C9H12BNO5 |
|---|---|
Molekulargewicht |
225.01 g/mol |
IUPAC-Name |
3-hydroxypropoxy-(2-nitrophenyl)borinic acid |
InChI |
InChI=1S/C9H12BNO5/c12-6-3-7-16-10(13)8-4-1-2-5-9(8)11(14)15/h1-2,4-5,12-13H,3,6-7H2 |
InChI-Schlüssel |
XBZZWQDVWUDEQQ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=CC=C1[N+](=O)[O-])(O)OCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Tert-butyl 2-[(dimethylamino)methyl]azetidine-1-carboxylate](/img/structure/B13641685.png)





![sodium;[(2S,3S,4S,5R)-3,4-dihydroxy-2-phosphonooxy-5-(phosphonooxymethyl)oxolan-2-yl]methanolate](/img/structure/B13641706.png)

![(Z)-5',6'-Dichloro-[2,3'-biindolinylidene]-2',3-dione](/img/structure/B13641716.png)


